molecular formula C5H10O5 B12400597 L-xylose-1-13C

L-xylose-1-13C

Cat. No.: B12400597
M. Wt: 151.12 g/mol
InChI Key: PYMYPHUHKUWMLA-SPCIEGLQSA-N
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Description

L-xylose-1-13C is a labeled form of L-xylose, a monosaccharide of the aldopentose type. This compound is specifically labeled with the carbon-13 isotope at the first carbon position. L-xylose is the levo-isomer of xylose, a sugar commonly found in wood and other plant materials. The labeling with carbon-13 makes it a valuable tool in various scientific research applications, particularly in metabolic studies and tracer experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-xylose-1-13C can be synthesized through the catalytic hydrogenation of labeled xylose precursors. The process involves the reduction of xylose using hydrogen gas in the presence of a catalyst, typically palladium on carbon (Pd/C). The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure .

Industrial Production Methods

Industrial production of this compound involves the fermentation of lignocellulosic biomass, which is rich in xylose. The biomass is hydrolyzed to release xylose, which is then labeled with carbon-13 through a series of chemical reactions. The labeled xylose is purified and crystallized to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

L-xylose-1-13C undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Nitric acid, room temperature.

    Reduction: Sodium borohydride, room temperature.

    Isomerization: Xylose isomerase, mild temperature (30-40°C).

Major Products Formed

    Oxidation: Xylonic acid.

    Reduction: Xylitol.

    Isomerization: Xylulose.

Scientific Research Applications

L-xylose-1-13C has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to track the conversion of xylose in various biochemical pathways.

    Biology: Employed in studies of carbohydrate metabolism and the role of xylose in cellular processes.

    Medicine: Utilized in diagnostic tests to assess the absorption and metabolism of xylose in the human body.

    Industry: Applied in the production of biofuels and biochemicals from lignocellulosic biomass

Mechanism of Action

L-xylose-1-13C exerts its effects through its incorporation into metabolic pathways. In eukaryotic organisms, it is metabolized via the oxido-reductase pathway to form D-xylulose-5-phosphate, an intermediate in the pentose phosphate pathway. This pathway is crucial for the production of NADPH and ribose-5-phosphate, which are essential for cellular processes such as nucleotide synthesis and antioxidant defense .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-xylose-1-13C is unique due to its specific labeling at the first carbon position, which allows for precise tracking of its metabolic fate in biochemical studies. This specificity makes it a valuable tool for researchers studying the detailed mechanisms of xylose metabolism and its role in various biological processes .

Properties

Molecular Formula

C5H10O5

Molecular Weight

151.12 g/mol

IUPAC Name

(2S,3R,4S)-2,3,4,5-tetrahydroxy(113C)pentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m1/s1/i1+1

InChI Key

PYMYPHUHKUWMLA-SPCIEGLQSA-N

Isomeric SMILES

C([C@@H]([C@H]([C@@H]([13CH]=O)O)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

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